molecular formula C20H25ClN6O B5313318 4-[4-(3-chlorobenzoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine

4-[4-(3-chlorobenzoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine

货号 B5313318
分子量: 400.9 g/mol
InChI 键: HHZLGKUYCOFUIB-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-[4-(3-chlorobenzoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine, commonly known as TAK-659, is a small molecule inhibitor that has gained significant attention in the field of cancer research. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various types of cancer.

作用机制

TAK-659 is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a critical role in the survival and proliferation of cancer cells. By inhibiting BTK, TAK-659 disrupts signaling pathways that are essential for cancer cell growth and survival. TAK-659 has also been shown to inhibit other kinases, including ITK and Tec, which are involved in T-cell signaling.
Biochemical and Physiological Effects
TAK-659 has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit cell proliferation and migration. In preclinical studies, TAK-659 has also been shown to enhance the activity of other anticancer agents, such as chemotherapy and radiation therapy. TAK-659 has favorable pharmacokinetics, with good oral bioavailability and a long half-life, making it a promising drug candidate for cancer treatment.

实验室实验的优点和局限性

One advantage of TAK-659 is its specificity for BTK, which reduces the risk of off-target effects. TAK-659 also has good pharmacokinetic properties, which allow for convenient dosing in preclinical studies. However, TAK-659 has limitations in terms of its solubility and stability, which can affect its efficacy in vivo.

未来方向

There are several potential future directions for the development of TAK-659. One area of interest is the combination of TAK-659 with other anticancer agents to enhance its efficacy. Another potential direction is the evaluation of TAK-659 in combination with immunotherapy, such as checkpoint inhibitors, to enhance the immune response against cancer cells. Further studies are also needed to evaluate the safety and efficacy of TAK-659 in clinical trials, and to identify biomarkers that can predict response to treatment.

合成方法

The synthesis of TAK-659 involves several steps, including the reaction of 3-chlorobenzoyl chloride with piperazine to form 4-(3-chlorobenzoyl)-1-piperazine. This intermediate is then reacted with 4-methylpiperazine and 2,4,6-trichloropyrimidine to yield TAK-659. The synthesis of TAK-659 has been optimized to improve yield and purity, making it a viable drug candidate for further development.

科学研究应用

TAK-659 has been extensively studied in preclinical models of cancer, where it has demonstrated potent antitumor activity. In particular, TAK-659 has shown efficacy in hematological malignancies such as B-cell lymphomas and chronic lymphocytic leukemia. TAK-659 has also been shown to inhibit the growth of solid tumors, including lung and breast cancer.

属性

IUPAC Name

(3-chlorophenyl)-[4-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25ClN6O/c1-24-5-7-25(8-6-24)18-14-19(23-15-22-18)26-9-11-27(12-10-26)20(28)16-3-2-4-17(21)13-16/h2-4,13-15H,5-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHZLGKUYCOFUIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC(=NC=N2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。